molecular formula C8H11N3OS B1519861 2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide CAS No. 1019117-28-2

2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide

Cat. No. B1519861
M. Wt: 197.26 g/mol
InChI Key: CRVIMXIGKVSDLV-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminothiazole, which is a heterocyclic amine featuring a thiazole core, a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the cyclopropyl group and the acetamide moiety suggests that this compound could have interesting chemical properties and potential biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group at the 2-position of the thiazole, a cyclopropyl group, and an acetamide moiety .


Chemical Reactions Analysis

2-Aminothiazoles are known to participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the presence of the amine group can allow for further functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and acetamide groups could allow for hydrogen bonding, potentially affecting its solubility and reactivity .

Scientific Research Applications

Antitumor Activities and Synthesis of Heterocyclic Compounds

  • Novel Synthesis and Antitumor Evaluation : A study explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing potential antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines. The synthetic procedures emphasized the diversity of produced systems and their significance for further biological investigations (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).

  • Synthesis with Docking Studies of Novel Heterocycles as Antimicrobial Agents : Utilizing 2-cyano-N-arylacetamide, various nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole were synthesized. Molecular docking studies indicated the antimicrobial potential of these compounds (E. Ewies, Hayam A. Abdelsalaam, 2020).

Pharmacological Evaluation and Binding Studies

  • Investigation of Bioactive Conformation of Histamine H3 Receptor Antagonists : Through the cyclopropylic strain-based conformational restriction strategy, the study aimed to understand the bioactive conformation of histamine H3 receptor antagonists, revealing insights into the bioactive conformations through pharmacological evaluation and docking simulation (Mizuki Watanabe et al., 2010).

  • Cyclopropane-based Conformational Restriction of Histamine : This research developed cyclopropane-based conformationally restricted analogues of histamine as H3 receptor agonists, identifying a potent agonist with significant binding affinity. The study demonstrated the effectiveness of cis-cyclopropane structure in improving specific binding to the histamine H3 receptor (Yuji Kazuta et al., 2003).

Future Directions

The study of 2-aminothiazole derivatives is a vibrant field due to their wide range of biological activities. Future research could focus on synthesizing this compound and studying its biological activity .

properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c9-8-11-6(4-13-8)3-7(12)10-5-1-2-5/h4-5H,1-3H2,(H2,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVIMXIGKVSDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide
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2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide
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2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide
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2-(2-amino-1,3-thiazol-4-yl)-N-cyclopropylacetamide
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